molecular formula C5H5FN2O B1629184 2-Amino-4-fluoropyridin-3-ol CAS No. 1003710-90-4

2-Amino-4-fluoropyridin-3-ol

Cat. No. B1629184
Key on ui cas rn: 1003710-90-4
M. Wt: 128.1 g/mol
InChI Key: MHTIHGYFWBQASQ-UHFFFAOYSA-N
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Patent
US04022897

Procedure details

When 2-amino-4-fluoro-3-pyridinol and bromine in a 1:1 molar ratio are passed through a glass tube heated at 350°, and the exit gases condensed and distilled, there is obtained 2-amino-5-bromo-4-fluoro-3-pyridinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([F:9])[CH:5]=[CH:4][N:3]=1.[Br:10]Br>>[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([F:9])[C:5]([Br:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 350°
CUSTOM
Type
CUSTOM
Details
the exit gases condensed
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1O)F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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